molecular formula C22H23ClN6O B1574296 Btk inhibitor 1 hydrochloride

Btk inhibitor 1 hydrochloride

Cat. No. B1574296
M. Wt: 422.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Btk inhibitor 1 Hcl is a pyrazolo[3,4-d]pyrimidine derivative as a Btk kinase inhibitor.  ,

Scientific Research Applications

Btk Inhibitor in B Cell Malignancies

Bruton's tyrosine kinase (BTK) is crucial in B cell receptor signaling, significantly affecting cell proliferation and survival in various B cell malignancies. Small-molecule BTK inhibitors like Btk inhibitor 1 hydrochloride have shown promising antitumor activity in both animal models and clinical studies, especially in chronic lymphocytic leukemia and mantle cell lymphoma. Intriguingly, these inhibitors exhibit molecular effects beyond BTK's classic role in BCR signaling, implicating broader applications in cancer therapy (Hendriks et al., 2014).

Novel BTK Inhibitors in Development

Recent research has expanded the scope of BTK inhibitors, including Btk inhibitor 1 hydrochloride, in treating human malignancies and autoimmune disorders. While ibrutinib, a first-in-human BTK inhibitor, showed effectiveness in early trials, ongoing research aims to optimize dosing schedules and identify patient groups most likely to benefit from BTK inhibition. This progress underscores the evolving role of BTK inhibitors in managing B-cell malignancies and autoimmune conditions (Akinleye et al., 2013).

BTK's Role in Cancer Therapy

BTK's importance in B cell differentiation and malignancies highlights the potential of Btk inhibitor 1 hydrochloride in cancer therapy. Its influence extends beyond traditional BCR signaling, involving cell survival and proliferation pathways. BTK also functions in myeloid cell populations, which are key components of the tumor microenvironment. This positions BTK inhibition, including with Btk inhibitor 1 hydrochloride, as a promising strategy not only in B cell malignancies but potentially in solid tumors as well (Singh et al., 2018).

Chemical Proteomic Analysis of BTK

Chemical proteomics provides insights into drug target identification for small molecule inhibitors like Btk inhibitor 1 hydrochloride. This approach allows for detailed exploration of BTK's role and its inhibition impacts, particularly in autoimmune diseases such as rheumatoid arthritis and lupus. Such studies contribute to understanding the broader implications of BTK inhibition in various disease contexts (Pham et al., 2015).

3D QSAR Modeling and Molecular Dynamics

3D QSAR modeling and molecular dynamics have facilitated the exploration of novel inhibitors for BTK, including Btk inhibitor 1 hydrochloride. This research underscores BTK's importance in cellular signaling pathways, particularly in B cell malignancies, and paves the way for developing more effective inhibitors for cancer and autoimmune therapy (Bavi et al., 2016).

properties

Product Name

Btk inhibitor 1 hydrochloride

Molecular Formula

C22H23ClN6O

Molecular Weight

422.91

SMILES

NC1=C(C2=NC=N1)C(C3=CC=C(OC4=CC=CC=C4)C=C3)=NN2C5CCCNC5.Cl

synonyms

3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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